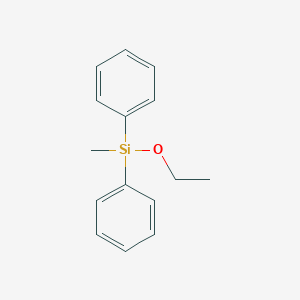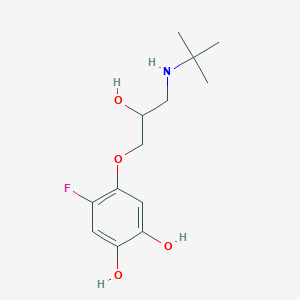![molecular formula C14H16N2O5S B158671 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione CAS No. 1110670-49-9](/img/structure/B158671.png)
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione
Vue d'ensemble
Description
5-[2-(Methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione (MMID) is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. MMID has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, anti-viral, and anti-bacterial properties. In addition, its unique chemical structure makes it an attractive target for further research in the fields of drug development and medicinal chemistry.
Applications De Recherche Scientifique
Inhibitory Properties in Biochemical Processes
Research indicates that derivatives of 5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione have been evaluated for their inhibitory properties against specific enzymes. For instance, in a study by (Jiang & Hansen, 2011), derivatives of this compound were synthesized and found to be potent inhibitors against caspase-3, a key enzyme in apoptosis, demonstrating competitive inhibitory mechanisms.
Structural Characteristics and Interactions
The structural features of similar compounds have been analyzed to understand their interaction and conformational properties. For example, (Ravishankar et al., 2003) studied a related compound, noting its planar indole ring system and the orientations influenced by intramolecular interactions. This research aids in understanding how such compounds may behave in biological systems.
Antimicrobial Activities
Compounds derived from 1H-indole-2,3-dione, which is structurally related to the compound , have shown promising antimicrobial activities. (Ashok et al., 2015) synthesized a series of such derivatives and found them to exhibit high antimicrobial activity against various bacterial and fungal strains.
Receptor Antagonist Properties
N1-arylsulfonyl derivatives of related indole compounds have been studied for their affinity to specific receptors. (Cole et al., 2005) found that such compounds displayed high affinity for the 5-HT6 receptor, a neurotransmitter receptor, suggesting potential applications in neurological research.
Anti-tumor and Anti-inflammatory Activities
Certain derivatives have shown potential in anti-tumor and anti-inflammatory applications. (Girgis, 2009) reported that some synthesized compounds exhibited promising anti-tumor activity against melanoma cell lines and considerable anti-inflammatory properties.
Propriétés
IUPAC Name |
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMNVJNDYLJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



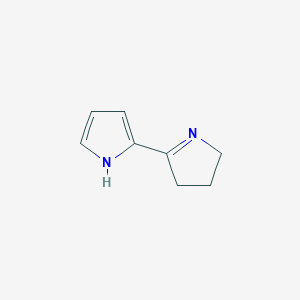
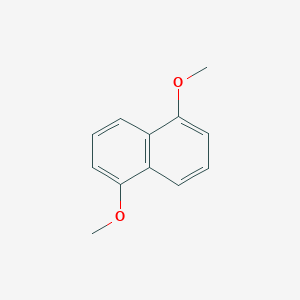

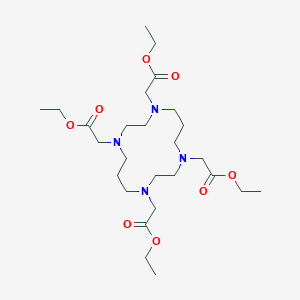
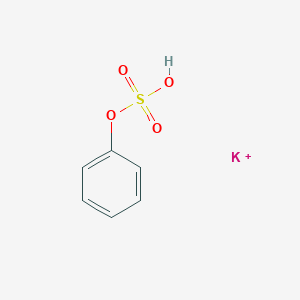


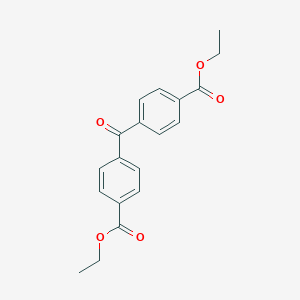
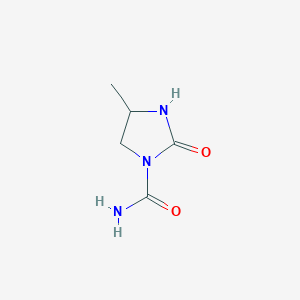
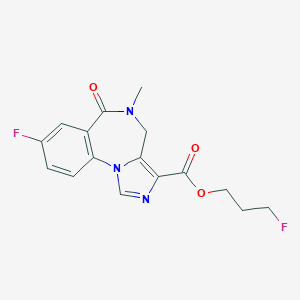
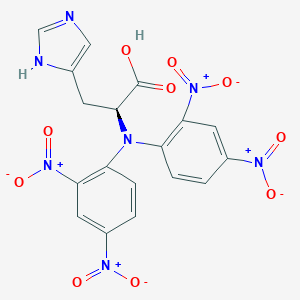
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
